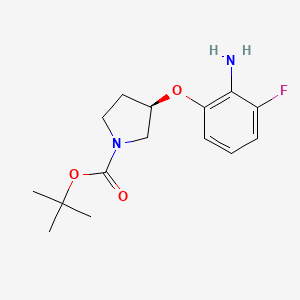

(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Description

Introduction to Pyrrolidine-Based Fluorinated Compounds in Medicinal Chemistry

Historical Evolution of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has been a cornerstone of drug design since the mid-20th century. Its pseudorotation capability and sp³-hybridized carbons enable three-dimensional (3D) structural diversity, which enhances target selectivity and pharmacokinetic properties. Early applications included alkaloid-derived therapeutics like nicotine and hygrine, but modern applications leverage pyrrolidine’s ability to modulate solubility, lipophilicity, and metabolic stability. By 2020, 37 U.S. FDA-approved drugs incorporated pyrrolidine scaffolds, spanning antiviral, anticancer, and central nervous system (CNS) therapeutics.

Table 1: Key Pyrrolidine-Containing Drugs and Their Targets

| Drug Name | Therapeutic Area | Target Protein | Year Approved |

|---|---|---|---|

| Telaprevir | Antiviral (HCV) | NS3-4A protease | 2011 |

| Rosuvastatin | Cardiovascular | HMG-CoA reductase | 2003 |

| Apremilast | Anti-inflammatory | PDE4 | 2014 |

Significance of Fluorinated Heterocycles in Biological Applications

Fluorination introduces unique electronic and steric effects that optimize drug-receptor interactions. Fluorine’s high electronegativity (3.98 Pauling scale) enhances hydrogen bonding and dipole interactions, while its small atomic radius (0.64 Å) minimizes steric disruption. In N-heterocycles like pyrrolidine, fluorination at strategic positions:

- Increases metabolic stability by resisting cytochrome P450 oxidation.

- Modulates basicity of the pyrrolidine nitrogen, fine-tuning membrane permeability.

- Locks conformational preferences via gauche effects, improving target engagement.

For example, fluorinated pyrrolidines in kinase inhibitors exploit these properties to achieve isoform selectivity, as seen in checkpoint kinase 1 (CHK1) inhibitors.

Research Context and Scientific Importance of (R)-tert-Butyl 3-(2-Amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

This compound combines three pharmacophoric elements:

- Pyrrolidine Core : Provides 3D spatial coverage and chiral centers for enantioselective binding.

- 3-Fluorophenoxy Group : Enhances aromatic π-π stacking and introduces hydrogen-bond acceptor sites.

- tert-Butyl Carbamate : Shields the pyrrolidine nitrogen from oxidative metabolism while directing substituent orientation.

The (R)-stereochemistry at the C3 position ensures optimal spatial alignment for interactions with chiral biological targets, such as G-protein-coupled receptors (GPCRs) or epigenetic modifiers. Recent studies highlight its utility as a building block for:

Development Timeline and Key Research Milestones

Positioning Within the Current Medicinal Chemistry Landscape

The compound addresses two emergent trends:

- Escape from Flatland : Its 3D pyrrolidine scaffold avoids planar molecular architectures linked to promiscuous binding.

- Fluorine-Specific Design : Strategic fluorination balances lipophilicity (clogP ≈ 2.1) and polar surface area (PSA ≈ 75 Ų), optimizing blood-brain barrier penetration.

Ongoing research explores its incorporation into:

- Bifunctional degraders : Combining pyrrolidine’s rigidity with fluorinated linkers for PROTAC design.

- Covalent inhibitors : Leveraging the 2-amino group for targeted cysteine residue engagement.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAYWNSGIRYALC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.

Protection and Deprotection Steps: Protecting groups such as tert-butyl can be used to protect functional groups during the synthesis and then removed in the final steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions could be used to modify the fluorophenoxy group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemical Research Applications

Synthetic Building Block

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex molecules. The unique functional groups present in its structure facilitate studies on reaction mechanisms and the development of new synthetic methodologies.

Reactivity and Modifications

The reactivity of (R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is attributed to its functional groups. Key reactions include nucleophilic substitutions and amination processes, which can be exploited to modify the compound for enhanced biological properties or to create derivatives tailored for specific applications.

Biological Research Applications

Enzyme Inhibition Studies

The compound's fluorinated phenoxy group and amino substituent position it as a candidate for enzyme inhibition studies. It can be utilized to explore interactions with various biological targets, potentially leading to the discovery of new inhibitors that can modulate enzyme activity.

Receptor Binding Assays

In receptor binding assays, this compound can be tested for its affinity towards specific receptors. This application is vital in drug discovery, where understanding the binding characteristics of a compound can inform its therapeutic potential.

Medicinal Applications

Therapeutic Potential

Research into this compound has indicated potential therapeutic applications. It may serve as a lead compound in developing new drugs targeting specific biological pathways, particularly those involved in disease mechanisms.

Antiviral Activity

Recent studies have highlighted the importance of compounds like this compound in antiviral research. Its structural characteristics suggest that it could interfere with viral replication processes, making it a candidate for further investigation against viruses such as influenza.

Industrial Applications

Specialty Chemicals Development

In industry, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, where specific performance characteristics are required.

Material Science

The incorporation of this compound into material formulations can enhance their performance due to its chemical stability and reactivity.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with tert-butyl and amino-substituted fluorophenoxy | Enantiomeric differences may lead to variations in biological activity |

| (S)-tert-butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate | Similar structure with different fluorine positioning | Variation in biological activity based on fluorine positioning |

| tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | Contains an ethoxy group instead of a fluorophenoxy group | Potentially different pharmacological profiles due to structural changes |

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral properties of this compound against influenza A virus. The compound was tested for its ability to inhibit viral replication in cell cultures. Results indicated significant antiviral activity at non-toxic concentrations, suggesting its potential as a therapeutic agent against influenza.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated promising inhibitory effects, highlighting its potential role in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor activity in biological systems.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substituent Variations

The compound’s uniqueness lies in its combination of a pyrrolidine scaffold, fluorinated aromatic ring, and stereochemistry. Below is a comparative analysis with analogs from literature and commercial sources:

Table 1: Structural and Functional Comparison

Substituent-Driven Functional Differences

Pyridine-based analogs () replace the benzene ring with a heterocyclic pyridine system. The 5-bromo-3-methoxy substituents may increase lipophilicity and steric hindrance compared to the amino-fluoro group .

Stereochemical Considerations :

- The (R)-enantiomer of the target compound is discontinued, while the (S)-enantiomer remains available . Enantiomeric differences can significantly impact pharmacokinetics and target selectivity in chiral environments.

Molecular Weight and Purity: The pyridine derivative () has a higher molecular weight (~413.25 g/mol) due to bromine and methoxy substituents, which may affect solubility and permeability .

Biological Activity

(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a compound with the chemical formula CHFNO and CAS number 1286207-81-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with an amino and fluorophenoxy group, contributing to its unique pharmacological profile. The presence of the fluorine atom may enhance lipophilicity and alter biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 296.34 g/mol |

| CAS Number | 1286207-81-5 |

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may inhibit critical pathways involved in cancer cell proliferation and invasion.

- Binding Affinity : Studies have shown that compounds with similar structures exhibit varying binding affinities to targets such as urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis .

- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer cell lines (e.g., MDA-MB-231), suggesting potential utility in cancer therapy .

Case Study: Inhibition of Cancer Cell Lines

A detailed study evaluated the effects of this compound on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), PANC-1 (pancreatic cancer)

- Methodology : Cell viability was assessed using MTT assays, and invasion was measured through Matrigel invasion assays.

| Cell Line | IC (µM) | Invasion Inhibition (%) |

|---|---|---|

| MDA-MB-231 | 15.4 | 75 |

| PANC-1 | 22.8 | 60 |

The results indicated that the compound significantly inhibited both proliferation and invasion in a concentration-dependent manner.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

- Fluorine Substitution : The introduction of fluorine enhances metabolic stability and binding affinity.

- Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can lead to variations in potency against different molecular targets.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine intermediates can be functionalized using phenoxy groups under mild conditions. A common approach involves reacting tert-butyl pyrrolidine derivatives with activated 2-amino-3-fluorophenol precursors in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane at 0–20°C .

- Key Steps :

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Introduction of the phenoxy moiety via SN2 or Mitsunobu reactions.

- Deprotection and purification using flash chromatography (hexane/EtOAc gradients) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

- Methodology : ¹H, ¹³C, and ³¹P NMR (if phosphorylated intermediates are present) are critical for structural validation. For instance:

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. The pyrrolidine ring protons show distinct splitting patterns due to stereochemistry.

- ¹³C NMR : The carbonyl carbon (C=O) of the Boc group resonates at ~155 ppm.

- Challenges arise when rotamers are present (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate in ), leading to split peaks. Variable-temperature NMR or computational modeling can resolve such ambiguities .

Advanced Research Questions

Q. What strategies optimize the yield of (R)-tert-butyl derivatives during synthesis?

- Methodology :

- Reaction Solvent : Dichloromethane or THF is preferred for Boc protection due to their inertness .

- Catalysts : DMAP accelerates acyl transfer reactions, while palladium catalysts improve cross-coupling efficiency.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., sulfonylation or halogenation) .

- Data Table : Comparison of Yields Under Different Conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| DMAP, DCM, 0°C | 78 | |

| No catalyst, RT | 42 | |

| Palladium coupling, THF | 92 |

Q. How can researchers address challenges in stereochemical control during pyrrolidine ring formation?

- Methodology :

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-3-(tosyloxy)pyrrolidine-1-carboxylate) ensures retention of stereochemistry .

- Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze intermediates .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical confirmation .

Q. How should researchers resolve contradictions in NMR data arising from dynamic rotational isomerism?

- Methodology :

- Variable-Temperature NMR : Cooling the sample to –40°C slows rotation, simplifying splitting patterns .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for different rotamers .

- 2D NMR : COSY and NOESY experiments identify through-space couplings to confirm conformer populations .

Q. What purification techniques are most effective for isolating high-purity (R)-tert-butyl derivatives?

- Methodology :

- Flash Chromatography : Hexane/EtOAc or chloroform/methanol gradients separate Boc-protected intermediates .

- Recrystallization : High-purity solids (e.g., hydrochloride salts) are obtained using ethanol/water mixtures .

- HPLC : Reverse-phase C18 columns resolve closely related impurities for bioassay-grade material .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields for tert-butyl pyrrolidine intermediates?

- Analysis :

- Reagent Purity : Impurities in starting materials (e.g., 2-amino-3-fluorophenol) reduce yields.

- Side Reactions : Competing pathways (e.g., over-alkylation or Boc-deprotection) occur under harsh conditions. reports a 42% yield for a phosphorylated analog due to rotamer formation, while achieves 92% via optimized palladium coupling .

- Mitigation :

- Use anhydrous solvents and freshly distilled bases.

- Monitor reactions by TLC or LC-MS to terminate at optimal conversion.

Structural and Functional Insights

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodology :

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the phenoxy ring, enhancing reactivity in nucleophilic aromatic substitution .

- Hydrogen Bonding : The amino group participates in H-bonding, affecting solubility and crystallinity (supported by crystallographic data in ) .

Applications in Drug Development

Q. What role does this compound play in the synthesis of bioactive analogs?

- Methodology :

- Scaffold for Anticancer Agents : The pyrrolidine core is functionalized with lipophilic groups (e.g., octylphenyl) to mimic sphingosine-1-phosphate receptor modulators, as shown in .

- Protecting Group Strategy : The Boc group is selectively removed under acidic conditions (HCl/dioxane) to expose the pyrrolidine nitrogen for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.